molecular formula C21H27FN2O B5408823 [4-(1-ADAMANTYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

Cat. No.: B5408823
M. Wt: 342.4 g/mol
InChI Key: VANFCBIZRUDRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a synthetic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a fluorophenyl moiety

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-19-3-1-2-18(11-19)20(25)23-4-6-24(7-5-23)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANFCBIZRUDRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method starts with the alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring in an inert solvent with an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate undergoes O-alkylation with methyl iodide in dimethylformamide (DMF) in the presence of a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The zinc derivative of this compound is then coupled with methyl-6-bromo-2-naphthenoate using a nickel catalyst. The final step involves alkaline hydrolysis to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as catalytic coupling (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency in forming carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. For example, in neuropharmacology, it may act as a ligand for dopamine and serotonin receptors, modulating their activity and influencing neurotransmission pathways . The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Uniqueness: Compared to these similar compounds, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE stands out due to the presence of the adamantyl group, which imparts unique steric and electronic properties. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.